1-[(Z)-1-(2,4-dihydroxy-3-methylphenyl)propylideneamino]-3-[(3-hydroxyphenyl)methyl]urea
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Overview
Description
GA-017 is a potent and selective inhibitor of large tumor suppressor kinase 1 and large tumor suppressor kinase 2, exhibiting IC50 values of 4.10 and 3.92 nM, respectively . This compound acts as an activator of cell proliferation by promoting Yes-associated protein and transcriptional coactivator with PDZ-binding motif activation and their nuclear translocation . Additionally, GA-017 enhances cell growth in three-dimensional culture conditions and augments the ex vivo formation of mouse intestinal organoids .
Preparation Methods
The synthesis of GA-017 involves a series of chemical reactions that result in the formation of the final compound. The synthetic route typically includes the following steps:
Formation of Intermediate Compounds: The initial steps involve the preparation of intermediate compounds through various chemical reactions such as condensation, cyclization, and substitution.
Final Assembly: The intermediate compounds are then subjected to further reactions, including reduction and oxidation, to form the final GA-017 compound.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity level.
Industrial production methods for GA-017 involve scaling up the laboratory synthesis process to produce larger quantities of the compound. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques .
Chemical Reactions Analysis
GA-017 undergoes various chemical reactions, including:
Oxidation: GA-017 can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions include oxidized derivatives of GA-017.
Reduction: Reduction reactions of GA-017 can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions yield reduced forms of GA-017.
Substitution: GA-017 can undergo substitution reactions with reagents such as halogens or alkylating agents.
Scientific Research Applications
GA-017 has a wide range of scientific research applications, including:
Chemistry: GA-017 is used as a tool compound to study the inhibition of large tumor suppressor kinase 1 and large tumor suppressor kinase 2. .
Biology: In biological research, GA-017 is used to investigate the activation of Yes-associated protein and transcriptional coactivator with PDZ-binding motif and their effects on cell proliferation and growth
Medicine: GA-017 has potential therapeutic applications in cancer research due to its ability to inhibit large tumor suppressor kinase 1 and large tumor suppressor kinase 2, which are involved in tumor growth and progression
Industry: GA-017 is used in the development of three-dimensional cell culture systems and organoid models, which are valuable tools for drug discovery and testing
Mechanism of Action
GA-017 exerts its effects by inhibiting the serine/threonine protein kinases large tumor suppressor kinase 1 and large tumor suppressor kinase 2. These kinases phosphorylate Yes-associated protein and transcriptional coactivator with PDZ-binding motif, which are key effectors of the growth- and proliferation-regulating Hippo signaling pathway . By inhibiting large tumor suppressor kinase 1 and large tumor suppressor kinase 2, GA-017 promotes the activation and nuclear translocation of Yes-associated protein and transcriptional coactivator with PDZ-binding motif, leading to increased cell proliferation and growth .
Properties
Molecular Formula |
C18H21N3O4 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
1-[(Z)-1-(2,4-dihydroxy-3-methylphenyl)propylideneamino]-3-[(3-hydroxyphenyl)methyl]urea |
InChI |
InChI=1S/C18H21N3O4/c1-3-15(14-7-8-16(23)11(2)17(14)24)20-21-18(25)19-10-12-5-4-6-13(22)9-12/h4-9,22-24H,3,10H2,1-2H3,(H2,19,21,25)/b20-15- |
InChI Key |
FBCPIOAXERAOIA-HKWRFOASSA-N |
Isomeric SMILES |
CC/C(=N/NC(=O)NCC1=CC(=CC=C1)O)/C2=C(C(=C(C=C2)O)C)O |
Canonical SMILES |
CCC(=NNC(=O)NCC1=CC(=CC=C1)O)C2=C(C(=C(C=C2)O)C)O |
Origin of Product |
United States |
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